3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile
Description
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile: is a heterocyclic organic compound that features a bromine atom, a pyrrolo[2,3-B]pyridine core, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVLASCPHZFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646899 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-54-4 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyrrolo[2,3-B]pyridine Derivatives
Reagents and Conditions :
Bromination is typically achieved using bromine (Br2) in an organic solvent such as chloroform, or N-bromosuccinimide (NBS) in solvents like dichloromethane or tetrahydrofuran (THF). The reaction temperature ranges from 0°C to room temperature, with reaction times from 10 minutes up to 16 hours depending on the reagent and substrate.Mechanistic Notes :
The electrophilic bromination is directed to the 3-position due to electronic and steric factors inherent in the pyrrolo[2,3-B]pyridine system.Example :
Intermediate azaindole compounds were brominated with NBS and triethylamine in dichloromethane at room temperature for 1 to 16 hours to yield the 3-bromo derivative with good selectivity and yields (~68%).
Suzuki Coupling as a Precursor Step
Purpose :
Suzuki-Miyaura cross-coupling is used to install aryl or heteroaryl groups at positions other than the 3-position prior to bromination.Typical Conditions :
The reaction involves 5-bromo-7-azaindole or related intermediates with phenylboronic acid, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in a dioxane/water mixture at 80°C to reflux for 1 to 16 hours.Outcome :
This step provides functionalized azaindole intermediates that are then selectively brominated at the 3-position.
Cyanation to Introduce the Carbonitrile Group
Methods :
The nitrile group at the 4-position can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cyanation of halogenated precursors.Reagents :
Sodium azide or other cyanide sources in polar aprotic solvents such as DMF at elevated temperatures (around 100°C) for 2 hours have been reported.Example :
Methyl 4-bromo-2-methylbenzoate was converted to the corresponding nitrile by reaction with sodium azide in DMF at 100°C for 2 hours, followed by further transformations.
Experimental Data Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water | 80°C to reflux | 1–16 hours | Not specified | Provides arylated intermediate |
| Bromination | Br2 in chloroform or NBS/triethylamine in DCM/THF | 0°C to RT | 10 min–16 hours | ~68 | Selective 3-position bromination |
| Cyanation (nitrile intro) | Sodium azide in DMF | 100°C | 2 hours | Not specified | Converts bromo intermediate to nitrile |
Additional Notes and Considerations
Purification :
After bromination, purification is typically achieved by extraction, filtration through Celite, and ion-exchange resin treatment to remove impurities and isolate the product as a solid.Reaction Atmosphere :
Many steps are carried out under nitrogen to prevent oxidation or moisture interference.Catalyst Loadings :
Palladium catalysts are used in catalytic amounts (e.g., 0.05 equivalents), highlighting the efficiency of the cross-coupling step.Solvent Choice :
Organic solvents such as dioxane, dichloromethane, and DMF are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrrolo[2,3-B]pyridine derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
Chemistry: 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a kinase inhibitor. It has shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis .
Industry: The compound is used in the development of new materials with specific electronic properties. Its derivatives are investigated for applications in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile, particularly in its role as a kinase inhibitor, involves binding to the ATP-binding site of the kinase enzyme. This binding inhibits the enzyme’s activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound’s interaction with FGFRs disrupts the FGFR signaling pathway, leading to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
1H-pyrrolo[2,3-B]pyridine: Lacks the bromine and carbonitrile groups, making it less reactive in certain substitution reactions.
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1H-pyrrolo[2,3-B]pyridine-4-carboxamide:
Uniqueness: 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is unique due to the presence of both bromine and carbonitrile groups, which enhance its reactivity and allow for diverse chemical modifications. This makes it a valuable compound in the synthesis of various biologically active molecules and materials .
Biological Activity
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Its unique structural features, including a bromine atom and a carbonitrile group, enhance its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₄BrN₃
- CAS Number : 1000340-54-4
- Molecular Weight : 210.03 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | 210.03 g/mol |
| Solubility | High |
| Log P (octanol/water) | 1.09 |
The primary mechanism of action for 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy. The compound binds to the ATP-binding site of FGFRs, inhibiting their activity and subsequently blocking downstream signaling pathways that promote tumor growth and survival .
Anticancer Activity
Research indicates that derivatives of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile exhibit potent inhibitory effects on FGFRs, which are implicated in several cancers. A notable study reported an IC₅₀ value of 7 nM against FGFR1, highlighting its strong potential for anticancer applications .
Case Study: FGFR Inhibition
In vitro studies have demonstrated that compounds similar to 3-Bromo-1H-pyrrolo[2,3-B]pyridine derivatives can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The ability to inhibit migration and invasion further emphasizes their therapeutic potential in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Bromination (4-position) | Increased FGFR binding affinity |
| Carbonitrile group | Enhanced reactivity and bioavailability |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that compounds related to 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile possess favorable absorption characteristics and moderate metabolic stability. These properties are crucial for their development as therapeutic agents .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals the unique advantages offered by 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1H-pyrrolo[2,3-B]pyridine | Lacks bromine and carbonitrile groups | Lower reactivity |
| 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile | Chlorine instead of bromine | Varies in reactivity |
Q & A
Q. What are the optimized synthetic routes for 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
Methodological Answer: The compound is typically synthesized via bromination of a pyrrolo[2,3-b]pyridine precursor followed by nitrile functionalization. Key steps include:
- Bromination: Use of N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce bromine at the 3-position .
- Cyanation: Palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) or substitution with CuCN/KCN in polar aprotic solvents (DMF/DMSO) . Optimization Tips:
- Control reaction temperature (0–25°C) to avoid over-bromination.
- Use anhydrous conditions for cyanation to prevent hydrolysis.
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 65–75 | >95 | |
| Cyanation | CuCN, DMSO, 120°C | 50–60 | 98 |
Q. How to purify and characterize 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile?
Methodological Answer:
- Purification: Silica gel chromatography with ethyl acetate/heptane (3:7 ratio) or recrystallization from ethanol/water .
- Characterization:
- ¹H/¹³C NMR: Key peaks include a singlet for the nitrile carbon (~110 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 236.96 (C₈H₃BrN₃) .
Advanced Research Questions
Q. How to achieve regioselective functionalization at the 3-bromo position?
Methodological Answer: The bromine atom is highly reactive in cross-coupling reactions:
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C .
- Buchwald-Hartwig Amination: Employ Pd₂(dba)₃/Xantphos with primary/secondary amines to introduce amino groups . Critical Note: Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) but requires careful temperature control .
Q. How do structural modifications impact biological activity in kinase inhibition studies?
Structure-Activity Relationship (SAR) Insights:
- Nitrile Group: Enhances binding to kinase ATP pockets via hydrogen bonding.
- Bromine Substitution: Increases steric bulk, improving selectivity for kinases like JAK2/3 . Comparative Data:
| Derivative | IC₅₀ (JAK2, nM) | Selectivity (vs. JAK1) | Reference |
|---|---|---|---|
| 3-Bromo-4-CN | 12 ± 2 | >50-fold | |
| 3-Chloro-4-CN | 45 ± 5 | 10-fold |
Q. How to resolve contradictions in reported reaction yields for analogous compounds?
Analysis Framework: Discrepancies often arise from:
Q. What computational tools predict reactivity in pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrophilic aromatic substitution (bromine vs. nitrile positioning) .
- Docking Studies (AutoDock Vina): Predict binding modes to kinase targets (PDB: 4HVS) .
Data Contradiction Analysis
Q. Why do some studies report instability of the nitrile group under basic conditions?
Resolution:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
